molecular formula C₁₃H₂₈ClNO₂ B016019 Methyl 12-aminododecanoate hydrochloride CAS No. 4271-86-7

Methyl 12-aminododecanoate hydrochloride

Cat. No.: B016019
CAS No.: 4271-86-7
M. Wt: 265.82 g/mol
InChI Key: UZAPWACCYWKXEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-aminododecanoate hydrochloride can be synthesized through the esterification of 12-aminododecanoic acid with methanol in the presence of hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-aminododecanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 12-aminododecanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 12-aminododecanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-aminododecanoate hydrochloride is unique due to its specific combination of an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Biological Activity

Methyl 12-aminododecanoate hydrochloride (CAS No. 4271-86-7) is a chemical compound that has garnered attention due to its significant biological activity, particularly in biochemical pathways. This compound features a long-chain fatty acid structure with an amino group, which enables it to participate in various biological processes.

  • Molecular Formula : C13H27NO2
  • Molecular Weight : 265.82 g/mol
  • Structure : The compound consists of a dodecanoate chain with a terminal amino group and a methyl ester.

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The presence of the amino group allows for the formation of hydrogen bonds and ionic interactions, which can influence protein conformation and activity. This interaction is particularly relevant in the context of membrane fluidity and permeability, potentially affecting the transport of other molecules across cell membranes.

Immunological Effects

Research indicates that compounds similar to methyl 12-aminododecanoate can act as agonists for Toll-like receptors (TLRs), specifically TLR1 and TLR2. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The agonistic activity can enhance the innate immune response, making such compounds valuable in vaccine adjuvant formulations .

Antimicrobial Activity

Methyl 12-aminododecanoate has demonstrated antimicrobial properties against various pathogens. The long hydrophobic chain is believed to disrupt bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, especially in combating antibiotic-resistant strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 12-aminododecanoate against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) determined at varying concentrations:

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

This study highlights the potential application of methyl 12-aminododecanoate in clinical settings as an antimicrobial agent.

Case Study 2: Immunomodulatory Effects

In another investigation, methyl 12-aminododecanoate was tested for its immunomodulatory effects on macrophages. The results indicated that treatment with this compound led to increased production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as a potential immunoadjuvant:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha50150
IL-63090

These findings support the hypothesis that methyl 12-aminododecanoate can enhance immune responses, making it a candidate for further research in vaccine development .

Properties

IUPAC Name

methyl 12-aminododecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAPWACCYWKXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598460
Record name Methyl 12-aminododecanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-86-7
Record name Methyl 12-aminododecanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

MeOH (40 ml) was cooled to 0-50° C., and SOCl2 (4 ml) was added drop wise with stirring during 30 minutes. 12-Aminododecanoic acid (3 g, 13.9 mmol) was added and the resulting suspension was stirred at 0-5° C. while the ice in cooling bath melted and allowed to warm to room temperature during 16 hours. The mixture was filtered and the solid was dried by suction to afford 2.23 g (60%) of 12-aminododecanoic acid methyl ester hydrochloride. From the mother liquor a further batch of 0.92 g (25%) was isolated.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the suspension of 12-aminododecanoic acid (2.15 g; 10 mmol) in 2,2-dimethoxypropane (100 ml) was added 36% aqueous HCl (10 ml) and the mixture was treated in an ultrasonic bath until all solid material was dissolved. The mixture was then left to stand overnight, concentrated to dryness, dissolved in 40 ml of methanol and precipitated with approximately 500 ml of dry ether to give 2.4 g of 1 (90.5% yield).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
90.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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